Sulfoglycolithocholic acid
Overview
Description
Sulfoglycolithocholic acid is a bile acid derivative that belongs to the class of glycinated bile acids and derivatives. It is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . This compound plays a significant role in the field of bile acid conjugates and secondary bile acid production .
Mechanism of Action
Target of Action
Sulfoglycolithocholic acid is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It is a steroid sulfate oxoanion and N-acylglycinate that is the dianion of this compound arising from deprotonation of carboxylic acid and sulfate functions .
Mode of Action
It is known that in hepatocytes, both primary and secondary bile acids undergo amino acid conjugation at the c-24 carboxylic acid on the side chain . This results in the predominance of glycine-conjugated forms of bile acids in the bile duct .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of bile acids. The compound is synthesized through microbial flora enzymes in the colonic environment . It is then conjugated with amino acids in hepatocytes, resulting in the predominance of glycine-conjugated forms of bile acids in the bile duct .
Pharmacokinetics
It is known that the compound is a secondary bile acid produced in the colonic environment . It is then absorbed into the bloodstream and transported to the liver, where it undergoes conjugation with amino acids .
Result of Action
The result of this compound’s action is the production of glycine-conjugated bile acids. These compounds play a crucial role in the digestion and absorption of dietary fats . They also have a role in cholesterol homeostasis and can influence the gut microbiota .
Action Environment
The action of this compound is influenced by various environmental factors. The presence and activity of specific microbial flora in the colon are crucial for the production of the compound . Additionally, the physiological state of the liver can impact the conjugation process and the subsequent transport and function of the bile acids .
Biochemical Analysis
Biochemical Properties
Sulfoglycolithocholic acid is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . In hepatocytes, bile acids, both primary and secondary, undergo amino acid conjugation at the C-24 carboxylic acid on the side chain, resulting in the predominance of glycine-conjugated forms of bile acids in the bile duct .
Cellular Effects
It is known that bile acids, including this compound, can have significant effects on various tissues and organs . For instance, tamoxifen, a drug that inhibits sulfotransferase 2A1 (SULT2A1)-catalyzed dehydroepiandrosterone (DHEA) sulfonation, has been linked to the development of cholestasis .
Molecular Mechanism
It is known that it is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . This suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that bile acids, including this compound, can have significant effects on various tissues and organs
Dosage Effects in Animal Models
It is known that bile acids, including this compound, can have significant effects on various tissues and organs
Metabolic Pathways
This compound is involved in the metabolism of bile acids . It is the 3-O-sulfo derivative of glycolithocholic acid and is synthesized through microbial flora enzymes in the colonic environment . This suggests that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that bile acids, including this compound, can have significant effects on various tissues and organs
Subcellular Localization
It is known that bile acids, including this compound, can have significant effects on various tissues and organs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfoglycolithocholic acid involves the sulfonation of glycolithocholic acid. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group at the 3-O position of glycolithocholic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Sulfoglycolithocholic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfo group to a hydroxyl group.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives of this compound .
Scientific Research Applications
Sulfoglycolithocholic acid has several scientific research applications, including:
Biochemical Research: It is used to study the metabolism of bile acids and the gut microbiome.
Metabolomics Research: The compound is valuable in metabolomics research due to its role in bile acid conjugates and secondary bile acid production.
Medical Research: It is used to investigate the effects of bile acids on various tissues and organs.
Industrial Applications: This compound can be used as a chelating agent, surfactant, or stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Glycolithocholic acid: The parent compound of sulfoglycolithocholic acid, lacking the sulfo group.
Taurolithocholic acid: Another bile acid derivative with a taurine conjugate instead of glycine.
Cholic acid: A primary bile acid with different functional groups and properties.
Uniqueness
This compound is unique due to its sulfo group at the 3-O position, which imparts distinct chemical and biological properties. This modification enhances its solubility and interaction with bile acid receptors, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-OETIFKLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfolithocholylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15324-64-8 | |
Record name | Glycolithocholic acid 3-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfolithocholylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFOLITHOCHOLYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfolithocholylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is sulfolithocholylglycine a useful marker for liver disease?
A: Research indicates that sulfolithocholylglycine serum levels are elevated in various liver diseases. [, , , , , , ]. This elevation is attributed to the liver's impaired ability to metabolize and excrete bile acids efficiently during dysfunction. This makes it a highly sensitive indicator of hepatic dysfunction, even more so than traditional liver function tests [, ].
Q2: How do serum levels of sulfolithocholylglycine compare between healthy individuals and those with liver disease?
A: Studies show a significant difference in sulfolithocholylglycine serum levels between healthy individuals and those with liver disease. Healthy individuals have a mean fasting serum level of 1.6 ± 0.1 µM []. In contrast, those with liver disease exhibit markedly elevated levels, often several times higher depending on the specific condition [, , , ].
Q3: Are there specific liver diseases where sulfolithocholylglycine is particularly elevated?
A: While elevated in most liver diseases, sulfolithocholylglycine levels are particularly pronounced in conditions involving cholestasis, a condition where bile flow from the liver is obstructed [, ]. For instance, extremely high levels are observed in congenital biliary atresia [].
Q4: How does the CG/SLCG ratio help differentiate between liver diseases?
A: The CG/SLCG ratio reflects the balance between primary and secondary bile acid metabolism. In cholestatic conditions, there is a more significant increase in cholylglycine (a primary bile acid) compared to sulfolithocholylglycine (a secondary bile acid), leading to a higher CG/SLCG ratio. This ratio is particularly useful in diagnosing cholestasis, including cases like congenital biliary atresia [].
Q5: Can sulfolithocholylglycine cross the placental barrier?
A: Research on human fetuses indicates that sulfolithocholylglycine can cross the placental barrier, but the transfer is predominantly from the fetus to the mother []. This suggests a potential role of the placenta in clearing fetal bile acids.
Q6: Is sulfolithocholylglycine metabolized differently in fetuses compared to adults?
A: Studies on human fetuses suggest that the sulfation of bile acids, a process crucial for their elimination, is not fully developed []. This developmental immaturity might explain the elevated levels of certain bile acids, including sulfolithocholylglycine, observed in fetuses.
Q7: Can long-term exposure to cadmium impact sulfolithocholylglycine levels?
A: Research on rats indicates that chronic exposure to cadmium leads to an increase in serum sulfolithocholylglycine levels []. This finding suggests that cadmium exposure might disrupt lipid metabolism and bile acid homeostasis.
Q8: Are there any known enzymatic pathways involving sulfolithocholylglycine?
A: Research has identified that sulfolithocholylglycine can act as a substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) []. This enzyme catalyzes the conversion of sulfolithocholylglycine to its corresponding amide, highlighting a potential metabolic pathway for this bile acid.
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